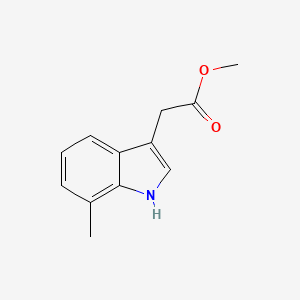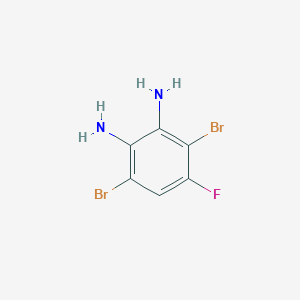![molecular formula C28H26N2O9 B12288076 [7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-Acétamido-6-(4-nitrophénoxy)-2-phényl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [7-Acétamido-6-(4-nitrophénoxy)-2-phényl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure de base hexahydropyrano[3,2-d][1,3]dioxine, suivie de l'introduction des groupes acétamido, nitrophénoxy et benzoate par diverses réactions de substitution et de couplage. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes garantissent une qualité et une évolutivité constantes tout en minimisant les déchets et la consommation d'énergie.
Analyse Des Réactions Chimiques
Types de réactions
[7-Acétamido-6-(4-nitrophénoxy)-2-phényl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophénoxy peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Les groupes phényle et benzoate peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrogène gazeux avec un catalyseur au palladium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les résultats souhaités.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe nitrophénoxy peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés amino.
Applications de la recherche scientifique
[7-Acétamido-6-(4-nitrophénoxy)-2-phényl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du [7-Acétamido-6-(4-nitrophénoxy)-2-phényl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Phényléthanol : Un composé aromatique avec un groupe phényle similaire.
p-Hydroxyphényléthanol : Contient un groupe hydroxyle sur le cycle phényle.
4-Hydroxybenzaldéhyde : Un aldéhyde aromatique avec un groupe hydroxyle.
Unicité
[7-Acétamido-6-(4-nitrophénoxy)-2-phényl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate est unique en raison de sa structure complexe, qui combine plusieurs groupes fonctionnels en une seule molécule
Propriétés
Formule moléculaire |
C28H26N2O9 |
|---|---|
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
[7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C28H26N2O9/c1-17(31)29-23-25(38-26(32)18-8-4-2-5-9-18)24-22(16-35-27(39-24)19-10-6-3-7-11-19)37-28(23)36-21-14-12-20(13-15-21)30(33)34/h2-15,22-25,27-28H,16H2,1H3,(H,29,31) |
Clé InChI |
WQXXCAZPTAQWMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)


![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)

![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)
![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)
